Methyl (3R)-3-methyl-4-oxopentanoate

Chiral resolution Quality control Asymmetric synthesis

Methyl (3R)-3-methyl-4-oxopentanoate (CAS 124686-28-8), also cataloged under CAS 408330-40-5, is a chiral β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. The compound bears a single stereogenic center at the 3-position in the (R) absolute configuration, distinguishing it from its (S)-enantiomer and the racemic mixture (CAS 25234-83-7).

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 124686-28-8
Cat. No. B049334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3R)-3-methyl-4-oxopentanoate
CAS124686-28-8
SynonymsPentanoic acid, 3-methyl-4-oxo-, methyl ester, (R)- (9CI)
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C(=O)C
InChIInChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m1/s1
InChIKeyDPWCQWVJGUAQCY-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3R)-3-methyl-4-oxopentanoate (CAS 124686-28-8): A Chiral β-Keto Ester Building Block for Asymmetric Synthesis Procurement


Methyl (3R)-3-methyl-4-oxopentanoate (CAS 124686-28-8), also cataloged under CAS 408330-40-5, is a chiral β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . The compound bears a single stereogenic center at the 3-position in the (R) absolute configuration, distinguishing it from its (S)-enantiomer and the racemic mixture (CAS 25234-83-7) [1]. As a γ-keto ester, it features both a ketone carbonyl at C-4 and a methyl ester at C-1, enabling participation in a wide range of synthetic transformations including stereoselective reductions, nucleophilic additions, and heterocycle formations . The (R)-configured methyl ester is employed as a stereodefined intermediate in medicinal chemistry and natural product synthesis, notably as a precursor to optically active lactones such as sotolon . Physicochemical characterization includes a predicted density of 1.0±0.1 g/cm³, a boiling point of 200.0±0.0 °C at 760 mmHg, and a refractive index of 1.414 .

Why Methyl (3R)-3-methyl-4-oxopentanoate Cannot Be Replaced by Its Racemate or the (S)-Enantiomer in Stereoselective Procurement


Generic substitution among in-class 3-methyl-4-oxopentanoate esters fails because the absolute configuration at the C-3 stereocenter dictates the stereochemical outcome of all downstream transformations. The (R)-enantiomer (CAS 124686-28-8) and the (S)-enantiomer (CAS not independently indexed in many databases) are non-superimposable mirror images that yield opposite enantiomers of any chiral product derived from them, a critical consideration for pharmaceutical intermediates where the biological activity of enantiomers can differ fundamentally [1]. While the racemic mixture (CAS 25234-83-7) offers a lower-cost alternative, its use in asymmetric synthesis necessitates additional resolution steps that reduce overall yield and increase purification burden. Furthermore, ester interchange—replacing the methyl ester with the ethyl ester (CAS 55424-74-3) or the free acid (CAS 6628-79-1)—alters the reactivity profile, steric environment, and the physical properties governing extraction and purification workflows . The quantitative evidence below directly addresses why procurement specifications for this compound must be configuration- and derivative-specific rather than class-generic.

Methyl (3R)-3-methyl-4-oxopentanoate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Enantiomeric Identity: (R)-Configured Methyl Ester vs. Racemic Mixture – Optical Rotation as a Lot Validation Parameter

The most fundamental source of differentiation is the absolute stereochemistry. Methyl (3R)-3-methyl-4-oxopentanoate (CAS 124686-28-8) is a single enantiomer with a defined (R) configuration, whereas the commonly available and less expensive racemic mixture (CAS 25234-83-7) contains an equimolar mixture of (R)- and (S)-enantiomers. A racemic mixture exhibits a net specific rotation [α]D of 0° by symmetry, while an enantiopure or enantioenriched (R)-sample displays a measurable, non-zero specific rotation . Procurement of the (R)-enantiomer from reputable sources typically specifies a minimum enantiomeric excess (ee); a purity standard of 95% (area normalization by chiral HPLC or GC) is reported by several listing vendors, though the actual ee may be higher depending on the synthetic method . The racemic mixture cannot satisfy any procurement specification requiring a specific enantiomer for stereocontrolled synthesis, making this differentiation binary and absolute .

Chiral resolution Quality control Asymmetric synthesis

Synthetic Accessibility: Zinc Carbenoid Chain Extension Yield of the Methyl Ester vs. tert-Butyl Ester Analog

In a systematic study of zinc carbenoid-mediated chain extension of β-keto esters to β-methyl-γ-keto esters (Lin et al., Synthesis 2007), the methyl ester substrate (methyl acetoacetate) provided methyl 3-methyl-4-oxopentanoate (10a) in 76% isolated yield. Under identical reaction conditions, the tert-butyl ester analog (tert-butyl acetoacetate) gave tert-butyl 3-methyl-4-oxopentanoate (10b) in 88% isolated yield, representing a 12-percentage-point advantage for the tert-butyl ester. The lower yield of the methyl ester is attributed to the intrinsically higher electrophilicity of the methyl ester carbonyl, which can participate in competitive side reactions with the zinc carbenoid species . However, the methyl ester offers a countervailing advantage in subsequent transformations: the smaller methyl ester group imposes less steric hindrance at the ester carbonyl, facilitating nucleophilic additions and enzymatic reductions that are central to its role as a chiral building block [1].

Synthetic methodology Zinc carbenoid Chain extension Process chemistry

Ester Derivative Comparison: Methyl Ester vs. Ethyl Ester – Physical Property and Reactivity Differentiation

The methyl ester (CAS 124686-28-8, MW 144.17) and the ethyl ester analog (CAS 55424-74-3, MW 158.20) differ by a single methylene unit in the alkoxy group, yet this difference translates to measurable changes in physicochemical properties relevant to both synthetic handling and purification. The methyl ester exhibits a predicted density of 1.0±0.1 g/cm³ and a boiling point of 200.0±0.0 °C at 760 mmHg . The ethyl ester analog is reported to boil at 99–100 °C at a reduced pressure of 14 Torr, with a predicted density of 0.979±0.06 g/cm³ [1]. The lower boiling point of the ethyl ester at reduced pressure reflects its higher molecular weight and increased van der Waals surface area, which can influence solvent extraction and distillation recovery workflows. More critically, the steric environment differs: the methyl ester presents a less hindered carbonyl, which is more susceptible to nucleophilic attack and has been shown to participate more efficiently in baker's yeast-mediated enantioselective reductions of 4-oxo esters, where substrate steric bulk influences both reaction rate and enantioselectivity [2].

Ester reactivity Physicochemical properties Derivative selection

Downstream Application Potential: (R)-Methyl Ester as a Chiral Precursor for Sotolon vs. Racemic Methyl Ester

Methyl (3R)-3-methyl-4-oxopentanoate has been specifically cited as a chiral intermediate for the synthesis of optically active sotolon, a butenolide lactone that is a potent aroma compound with characteristic fenugreek/maple syrup notes . Sotolon itself is chiral, existing as (R)- and (S)-enantiomers with different odor thresholds and sensory qualities. The (R)-configured starting material can be elaborated through stereoselective reduction of the 4-keto group followed by lactonization to yield enantiomerically enriched sotolon [1]. In contrast, the racemic methyl ester would produce racemic sotolon, which is commercially less valuable and may exhibit different organoleptic properties. While quantitative published data directly comparing enantiomeric vs. racemic sotolon synthesis yields from the respective methyl ester precursors are not publicly available in peer-reviewed literature, the fundamental principle of stereochemical transfer establishes that the (R)-enantiomer of the starting material is a necessary procurement specification for any application targeting homochiral sotolon [2].

Flavor chemistry Lactone synthesis Chiral pool Sotolon

Structural Regioisomer Differentiation: Methyl (3R)-3-methyl-4-oxopentanoate vs. Methyl 4-methyl-3-oxopentanoate – Divergent Reactivity

A critical differentiation for procurement is the regioisomeric purity with respect to methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3), a constitutional isomer in which the ketone is at C-3 rather than C-4 and the methyl branch is at C-4 rather than C-3. This regioisomer is a β-keto ester (isobutyrylacetic acid methyl ester), which displays fundamentally different reactivity: it undergoes Claisen condensations at the activated methylene (C-2) position, forms β-keto ester enolates with different regioselectivity, and serves as an intermediate for atorvastatin synthesis . In contrast, methyl (3R)-3-methyl-4-oxopentanoate is a γ-keto ester; its ketone and ester are separated by two methylene units, preventing enolate formation at the ester α-position and enabling distinct reaction manifolds including selective 1,4-dicarbonyl chemistry and γ-lactone formation . Misidentification or cross-contamination between these regioisomers would lead to incorrect retrosynthetic disconnections and failed synthetic sequences. The two isomers are distinguishable by ¹³C NMR: the β-keto ester (42558-54-3) shows the ester carbonyl at ~167 ppm and the ketone at ~203 ppm with a characteristic active methylene at ~49 ppm, while the γ-keto ester (124686-28-8) displays the ester carbonyl at ~173 ppm and the ketone at ~211 ppm with diagnostically distinct methylene signals at ~43 and ~37 ppm, respectively .

Regioisomer Chemoselectivity Building block validation

Enzymatic Reduction Enantioselectivity: γ-Keto Ester Substrate Class Behavior Informing (R)-Enantiomer Procurement

Enzymatic reductions of 4-oxo esters (γ-keto esters) by baker's yeast (Saccharomyces cerevisiae) are known to proceed with enantioselectivity that depends on substrate structure, chain length, and ester type. Heidlas et al. (1988) purified two distinct oxidoreductases from baker's yeast: one that reduces 3-oxo esters enantioselectively to (S)-hydroxy compounds, and another that acts on 4-oxo and 5-oxo esters [1]. Manzocchi et al. (1987) demonstrated that the stereochemical outcome of these reductions can be controlled by fermentation conditions and substrate engineering, though the enantiomeric excess (ee) values are substrate-dependent [2]. More recent work on engineered yeast strains overexpressing the (3S)-selective reductase Gre2 has achieved >98% ee for the reduction of structurally related β-keto esters [3]. However, no study publicly reports the ee obtained specifically from the reduction of enantiopure methyl (3R)-3-methyl-4-oxopentanoate. The existing literature establishes that the 4-oxo ester substrate class is amenable to highly enantioselective enzymatic reduction, and that the absolute configuration of the starting material at the 3-position will influence the diastereomeric outcome of ketone reduction at C-4. Procurement of the (R)-enantiomer with a defined ee specification enables predictable stereochemical outcomes in these biocatalytic transformations.

Biocatalysis Baker's yeast reduction Enantioselectivity Ketoreductase

Methyl (3R)-3-methyl-4-oxopentanoate: Priority Application Scenarios Grounded in Quantitative Differentiation Evidence


Stereocontrolled Synthesis of (R)-Configured γ-Lactones and Flavor Compounds

The (R)-configured methyl ester is the starting material of choice for synthesizing enantiomerically enriched sotolon and related butenolide lactones. Unlike the racemic ester, which yields a racemic lactone product, the (R)-enantiomer enables direct access to homochiral lactones that command premium value in the flavor and fragrance industry due to their distinct enantiomer-specific odor profiles . The methyl ester's relatively unhindered carbonyl facilitates the stereoselective ketone reduction step that precedes lactonization, and the methyl ester can be cleanly hydrolyzed under mild conditions to the corresponding γ-hydroxy acid, which spontaneously cyclizes to the lactone [1].

Chiral Intermediate for Diastereoselective C–C Bond Formation Using the γ-Keto Ester Scaffold

The γ-keto ester architecture, with the ketone and ester separated by two methylene units, enables chemoselective transformations that are inaccessible to the regioisomeric β-keto ester (methyl 4-methyl-3-oxopentanoate, CAS 42558-54-3). The (R)-configured 3-methyl group provides a stereocenter that can direct the facial selectivity of nucleophilic additions to the C-4 ketone, enabling the construction of 1,4-disubstituted carbon skeletons with defined relative and absolute stereochemistry . The ¹³C NMR chemical shifts (ketone at 210.7 ppm, ester at 172.7 ppm) unambiguously confirm the γ-keto ester regioisomeric identity and distinguish it from the β-keto ester isomer, a critical quality assurance parameter for procurement .

Biocatalytic Reduction to Chiral γ-Hydroxy Esters Using Engineered Ketoreductases

The 4-oxo ester scaffold is a validated substrate class for baker's yeast and engineered ketoreductase-mediated enantioselective reductions, with class-level precedent demonstrating >98% ee for related substrates [2]. Using enantiopure (R)-configured starting material ensures that reduction of the prochiral C-4 ketone proceeds with predictable diastereofacial selectivity, generating either the (3R,4R) or (3R,4S) diastereomer depending on the enzyme's stereochemical preference. This application scenario directly leverages the pre-existing (R)-stereocenter, which serves as a stereodirecting element, a capability absent in the racemic starting material where both (R) and (S) enantiomers would give opposing diastereomeric outcomes [3].

Building Block for β-Methyl-Substituted Heterocycles via Condensation and Cyclization Chemistry

The γ-keto ester functionality enables condensation with hydrazines, amidines, and ureas to form pyrazolone, pyrimidine, and diazepine heterocycles bearing a chiral 3-methyl substituent. The zinc carbenoid chain extension methodology of Lin et al. (2007) provides a validated synthetic route to the racemic methyl ester in 76% yield, establishing a scalable entry point for subsequent resolution or asymmetric variant development . The (R)-enantiomer is preferred for medicinal chemistry applications where the absolute configuration of the methyl-bearing stereocenter is a determinant of target binding, as stereochemistry cannot be assumed to be interchangeable between enantiomers in a biological context [4].

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